BE“GHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Spectroscopic Profile: 3-Amino-
5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: 3-Amino-5-hydroxybenzonitrile
CAS No.: 1243444-99-6
Cat. No.: B581505
. J

Executive Summary & Application Context

3-Amino-5-hydroxybenzonitrile (CAS: 1243444-99-6) acts as a trifunctional aromatic
scaffold. Its unique 1,3,5-substitution pattern provides three distinct vectors for chemical
diversification:

 Nitrile (-CN): A precursor for amidines, tetrazoles, or oxadiazoles.
e Amine (-NH
): A nucleophilic handle for amide coupling or S

Ar reactions.

» Hydroxyl (-OH): An acidic site for etherification or solubilizing group attachment.

This compound is frequently cited as an intermediate in the synthesis of Non-Nucleoside
Reverse Transcriptase Inhibitors (NNRTIS) and various kinase inhibitors where the benzonitrile
motif mimics the ATP-binding pocket's electronic environment.

Physicochemical Identity

Before spectroscopic analysis, verify the sample identity against these core parameters.
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Property Value Notes
IUPAC Name 3-Amino-5-hydroxybenzonitrile
C
H
Molecular Formula
N
O
Molecular Weight 134.14 g/mol
Off-white to beige crystalline Oxidizes upon air exposure
Appearance
powder (darkens).
N Poor solubility in non-polar
Solubility DMSO, Methanol, Acetone
solvents (Hexane, DCM).
] ] ] High MP due to intermolecular
Melting Point >150°C (Predicted) )
H-bonding.
) N Amphoteric nature affects
pKa (Predicted) ~9.5 (Phenal), ~3.5 (Aniline)

extraction pH.

Spectroscopic Characterization Strategy

The structural validation of this compound relies on confirming the meta-relationship of

substituents and the integrity of the nitrile group.

A. Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-

is the mandatory solvent. Protic solvents like Methanol-

will exchange with the -OH and -NH

protons, erasing key diagnostic signals.

H NMR Analysis (500 MHz, DMSO-
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)

The aromatic region displays a characteristic AMX spin system (or pseudo-AX

depending on resolution), appearing as three distinct singlets or doublets with small meta-
coupling constants (

Hz).

Shift (
Position Multiplicity Integration
» Ppm)

Assignment
Logic

Deshielded

phenolic proton;

-OH 9.80 - 10.00 Broad Singlet 1H disappears with
D

O shake.

Flanked by -CN

Ar-H (C2) 6.60 - 6.70 Doublet/Singlet  1H (EWG) and -NH

(EDG).

Flanked by -CN
Ar-H (C6) 6.50 - 6.60 Doublet/Singlet 1H (EWG) and -OH
(EDG).

Most shielded

proton; flanked

Ar-H (C4) 6.20 - 6.30 Doublet/Singlet  1H by two donors (-
OH, -NH

).

Aniline protons;
5.40 - 5.60 Broad Singlet 2H broadens if water

is present.

-NH
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Technical Insight: The proton at C4 is the most diagnostic. It resides between the two electron-

donating groups (OH and NH

), causing a significant upfield shift compared to the other two aromatic protons.

C NMR Analysis (125 MHz, DMSO-

)

Expect 7 distinct carbon signals. The nitrile carbon is distinct and separated from the aromatic

region.
Shift (
Carbon Type Description
» Ppm)
Quaternary; most deshielded
C-OH (C5) ~158.5 ,
aromatic carbon.
C-NH
uaternary; strong donor
~150.2 Q Y 9
(C3) effect.
-CN (Nitrile) ~119.5 Characteristic nitrile signal.
Quaternary; shielded b
C-CN (C1) ~112.0 Y Y
resonance.
Ar-CH (C2) ~110.5 Methine.
Ar-CH (C6) ~108.0 Methine.
Methine; most shielded due to
Ar-CH (C4) ~104.5

bis-ortho donor effect.

B. Infrared Spectroscopy (FT-IR)
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IR is the fastest method to confirm the presence of the nitrile group without solvent
interference.

e Nitrile (C

N): Sharp, medium-intensity band at 2220-2240 cm

. Note: If this band is weak or absent, hydrolysis to the amide may have occurred.
e Amine/Hydroxyl (NH/OH): Complex broad region at 3200—-3450 cm

. Look for the "doublet" appearance of the primary amine (-NH

) superimposed on the broad -OH stretch.

e Aromatic (C=C): 1580-1620 cm

C. Mass Spectrometry (MS)

e Method: ESI (Electrospray lonization) in Positive Mode.
e Molecular lon:

m/z.
o Fragmentation: Watch for loss of HCN (

) or CO (

) in MS/MS experiments, confirming the phenolic and nitrile moieties.

Experimental Protocols
Protocol A: Sample Preparation for NMR

To ensure sharp peaks and accurate integration:

e Dry the sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual
water/solvents.
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 Dissolve 5-10 mg of compound in 0.6 mL of DMSO-

 Critical Step: If -OH or -NH

peaks are broad, add 1 drop of activated molecular sieves directly to the NMR tube and let
stand for 15 minutes to scavenge trace water.

Protocol B: Synthesis Context (Demethylation Route)

This compound is often generated from 3-amino-5-methoxybenzonitrile.

Reagent: Boron tribromide (BBr

, 1.0 M in DCM) or Pyridine Hydrochloride (melt).
Condition: BBr
requires -78°C addition, warming to RT. Pyridine HCI requires heating to 180°C (neat).

Quench: Careful addition of Methanol (exothermic) to break the Boron-complex.

Purification: The product is amphoteric. Adjust aqueous layer to pH ~7-8 to precipitate the
free base/phenol form.

Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for validating the structure of 3-

Amino-5-hydroxybenzonitrile during synthesis.

Integral Ratio Correct . [IRSNR
-Amino

1H NMR (DMSO-d6)
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Figure 1: Step-by-step structural validation workflow ensuring nitrile integrity and correct
substitution pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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